molecular formula C32H44O2 B14122937 Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate

Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate

Cat. No.: B14122937
M. Wt: 460.7 g/mol
InChI Key: GIRXTOSJOKKBHO-UHFFFAOYSA-N
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Description

Ethyl beta-apo-8’-carotenoate (trans): , also known as ethyl 8’-apo-beta,psi-caroten-8’-oate, is a carotenoid compound with the empirical formula C32H44O2 and a molecular weight of 460.69 g/mol . It is a derivative of beta-carotene and is characterized by its intense red-orange color. This compound is used in various applications, including as a food colorant and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl beta-apo-8’-carotenoate (trans) can be synthesized through the transesterification of beta-apo-8’-carotenal with ethanol. The reaction is temperature-dependent, with the highest yields obtained using primary alcohols . The reaction conditions are carefully controlled to avoid Z isomerization, ensuring the production of the all-trans isomer .

Industrial Production Methods: Commercial preparations of ethyl beta-apo-8’-carotenoate (trans) are typically derived from beta-apo-8’-carotenal. The compound is formulated as suspensions in edible oils, emulsions, and water-dispersible powders . These preparations may also contain minor amounts of other carotenoids and cis isomers .

Chemical Reactions Analysis

Types of Reactions: Ethyl beta-apo-8’-carotenoate (trans) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield beta-apo-8’-carotenoic acid, while reduction could produce beta-apo-8’-carotenol .

Comparison with Similar Compounds

    Beta-carotene: A precursor to vitamin A with similar antioxidant properties.

    Canthaxanthin: Another carotenoid used as a food colorant and in cosmetics.

    Lutein: Known for its role in eye health and as an antioxidant.

Uniqueness: Ethyl beta-apo-8’-carotenoate (trans) is unique due to its specific structure and the presence of an ethyl ester group, which imparts distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .

Properties

IUPAC Name

ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRXTOSJOKKBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862539
Record name Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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